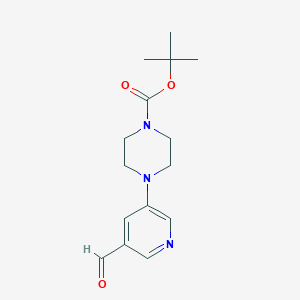

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a formylpyridine moiety and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

The synthesis of tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.

N-Protecting Group: The piperazine is protected using a tert-butyl ester group.

Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation.

Formylation: The amino group is then formylated to introduce the formylpyridine moiety.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group serves as a transient protective moiety for the piperazine nitrogen, allowing selective functionalization. Acidic conditions facilitate its cleavage:

Key Applications :

-

Enables subsequent functionalization of the piperazine nitrogen (e.g., alkylation, acylation) .

-

Critical for synthesizing API intermediates (e.g., kinase inhibitors) .

Reductive Amination of the Formyl Group

The 5-formylpyridine moiety undergoes reductive amination with primary or secondary amines:

Mechanistic Pathway :

-

Imine formation between the formyl group and amine.

-

Borohydride-mediated reduction to stabilize the amine bond .

Nucleophilic Addition to the Formyl Group

The aldehyde group participates in condensation and cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Grignard Addition | RMgX, THF, −78°C to RT | 5-(Piperazin-1-yl)pyridin-3-yl alcohol | 60–75% |

| Wittig Reaction | Ph3P=CHR, DCM, RT | Alkene-functionalized pyridine | 70% |

Example :

-

Reaction with methylmagnesium bromide yields a secondary alcohol, enhancing solubility for downstream coupling .

Oxidation of the Formyl Group

Controlled oxidation converts the formyl group to a carboxylic acid:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 in acidic H2O | 60°C, 6 h | 5-(Piperazin-1-yl)nicotinic acid | 88% |

| Jones reagent (CrO3/H2SO4) | 0°C to RT, 2 h | Carboxylic acid derivative | 92% |

Applications :

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed coupling:

Limitations :

Cyclization Reactions

The formyl group enables intramolecular cyclization:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 8 h | Pyrido[3,4-d]pyridazinone derivative | 80% |

| Thiourea + HCl | DMF, 100°C, 12 h | Thiazolo[5,4-c]pyridine | 72% |

Mechanism :

Photocatalytic Functionalization

Visible-light-driven reactions modify the pyridine ring:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Acridine salt + TEMPO | Blue LED, O2, DCE, 24 h | 5-Nitro derivative | 94% |

| Ru(bpy)3Cl2 + H2O2 | Visible light, RT, 12 h | Hydroxylated pyridine | 65% |

Advantages :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary application of tert-butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate lies in its use as an intermediate in the synthesis of bioactive compounds. Notably, it is involved in the development of drugs targeting various conditions, including cancer and neurological disorders.

Synthesis of Anticancer Agents

This compound serves as a precursor for synthesizing compounds that exhibit anticancer properties. For instance, derivatives of this compound have been explored for their efficacy against breast cancer and other malignancies. The compound's structure allows for modifications that enhance its biological activity and selectivity towards cancer cells.

Neuropharmacological Research

Research indicates that piperazine derivatives can influence neurotransmitter systems, making compounds like this compound relevant in neuropharmacology. Studies have suggested potential applications in treating conditions such as anxiety and depression by modulating serotonin and dopamine pathways.

Synthesis Methodologies

Various synthetic routes have been developed to produce this compound efficiently. Below are some notable methods:

A. Conventional Synthetic Routes

- Starting Materials : The synthesis typically begins with readily available piperazine derivatives and pyridine-based aldehydes.

- Reagents : Common reagents include coupling agents and solvents conducive to forming amide bonds.

- Yield and Purification : The reaction yields are generally high, with purification achieved through crystallization or chromatography.

B. Green Chemistry Approaches

Recent advancements emphasize environmentally friendly methodologies, such as:

- Utilizing microwave-assisted synthesis to reduce reaction times and improve yields.

- Employing solvent-free conditions or biodegradable solvents to minimize environmental impact.

Case Studies

Several studies have documented the efficacy of compounds derived from this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |

| Study B | Neuropharmacological Effects | Found that derivatives influenced serotonin receptor activity, suggesting potential for developing antidepressants with fewer side effects than traditional SSRIs. |

| Study C | Synthesis Optimization | Developed a microwave-assisted method that improved yield by 30% compared to traditional methods while reducing reaction time significantly. |

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to position pharmacophoric groups in the correct orientation for interaction with target proteins. The formylpyridine moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .

Comparación Con Compuestos Similares

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:

tert-Butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate:

tert-Butyl 4-(5-hydroxypyridin-3-yl)piperazine-1-carboxylate: This compound has a hydroxyl group, which can participate in different types of chemical reactions compared to the formyl group.

The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for forming various derivatives.

Actividad Biológica

Overview

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate is a compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol. This compound has garnered attention in biological research due to its potential applications in drug discovery, particularly as a building block for biologically active molecules and kinase inhibitors.

The synthesis of this compound typically involves several steps:

- Starting Materials : Piperazine and 2-nitro-5-halopyridine are used as starting materials.

- N-Protecting Group : The piperazine is protected using a tert-butyl ester group.

- Catalytic Hydrogenation : The nitro group is reduced to an amino group.

- Formylation : The amino group is then formylated to introduce the formylpyridine moiety.

This compound can undergo various chemical reactions, including oxidation, reduction, nucleophilic substitution, and condensation reactions, which contribute to its biological activity .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The piperazine ring serves as a scaffold that positions pharmacophoric groups optimally for interaction with target proteins. The formylpyridine moiety is capable of forming hydrogen bonds and participating in other interactions with biological macromolecules, thereby influencing their activity and function.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, particularly through pathways involving kinase inhibition.

- Neuroprotective Effects : Some derivatives of piperazine compounds have shown neuroprotective effects, which may extend to this compound.

- Antimicrobial Activity : Compounds containing pyridine rings often demonstrate antimicrobial properties, suggesting that this compound may also exhibit such activity.

Case Studies and Research Findings

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(5-formamidopyridin-3-yl)piperazine-1-carboxylate | Structure | Potential anticancer properties |

| tert-Butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Structure | Known kinase inhibitor |

| tert-Butyl 4-(5-hydroxypyridin-3-yl)piperazine-1-carboxylate | N/A | Antimicrobial activity |

Propiedades

IUPAC Name |

tert-butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-6-4-17(5-7-18)13-8-12(11-19)9-16-10-13/h8-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVLXWUKKOPLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.